AMG 487 S-enantiomer
Overview
Description
AMG 487 S-enantiomer is the S enantiomer of AMG 487 . AMG 487 is an antagonist of the chemokine receptor CXCR3 .
Molecular Structure Analysis
The molecular structure of AMG 487 S-enantiomer consists of a total of 76 bonds, including 48 non-H bonds, 27 multiple bonds, 10 rotatable bonds, 3 double bonds, 24 aromatic bonds, 5 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), 1 tertiary amide (aromatic), 1 amidine derivative, 2 ethers (aromatic), and 2 Pyridines .Chemical Reactions Analysis
AMG 487 S-enantiomer is metabolized by CYP3A4, which results in the formation of quinone reactive metabolites that covalently modify CYP3A4 Cys239 and cause time-dependent inhibition of the enzyme . The M2 phenol metabolite of AMG 487 readily produces time-dependent inhibition when remaining activity is assessed using either midazolam or testosterone .Physical And Chemical Properties Analysis
The molecular weight of AMG 487 S-enantiomer is 603.59 and its molecular formula is C32H28F3N5O4 .Scientific Research Applications
- Summary of Application : AMG 487 S-enantiomer is a targeted blocker of the chemokine receptor CXCR3 and has been shown to improve inflammatory symptoms by blocking the inflammatory cycle . It has been investigated for its effects on dendritic cell (DC) biology and function .
- Methods of Application : In the study, AMG 487 was added throughout the in vitro differentiation period of DCs. It was also added solely during the final lipopolysaccharide-induced activation step .
- Results : The expression of co-stimulatory markers on DCs was reduced, indicating a semi-mature state of DC when AMG 487 was added. When added during the final activation step, AMG 487 inhibited DC activation, as demonstrated by a decreased expression of activation markers. It also promoted the expression of PD-L2 and impaired the ability to induce antigen-specific T cell responses .
Moreover, CXCR3 antagonists were originally proposed for use in inflammatory and autoimmune diseases, but more recent studies have shown that they can be used in the treatment of a wider range of diseases . Therefore, AMG 487 S-enantiomer might also have potential applications in these areas.
Moreover, CXCR3 antagonists were originally proposed for use in inflammatory and autoimmune diseases, but more recent studies have shown that they can be used in the treatment of a wider range of diseases . Therefore, AMG 487 S-enantiomer might also have potential applications in these areas.
Safety And Hazards
properties
IUPAC Name |
N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTKNBPCJKRYPA-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28F3N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AMG 487 S-enantiomer |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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